Dimethyl-2,3,5,6-tetraphenyl-terephthalate
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Overview
Description
Dimethyl4’,5’-diphenyl-[1,1’:2’,1’‘-terphenyl]-3’,6’-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a terphenyl core with dimethyl and diphenyl substitutions, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl4’,5’-diphenyl-[1,1’:2’,1’‘-terphenyl]-3’,6’-dicarboxylate typically involves multi-step organic reactions. The final step involves esterification to introduce the dicarboxylate groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the Friedel-Crafts reactions .
Chemical Reactions Analysis
Types of Reactions
Dimethyl4’,5’-diphenyl-[1,1’:2’,1’‘-terphenyl]-3’,6’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized terphenyl derivatives .
Scientific Research Applications
Dimethyl4’,5’-diphenyl-[1,1’:2’,1’‘-terphenyl]-3’,6’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and liquid crystals
Mechanism of Action
The mechanism by which Dimethyl4’,5’-diphenyl-[1,1’:2’,1’‘-terphenyl]-3’,6’-dicarboxylate exerts its effects is largely dependent on its interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-imidazol-1,2,3-triazole: Known for its anti-diabetic properties.
1,2-Disubstituted-4,5-diphenyl-1H-imidazole: Evaluated for antitumor potential.
Uniqueness
Dimethyl4’,5’-diphenyl-[1,1’:2’,1’‘-terphenyl]-3’,6’-dicarboxylate stands out due to its unique terphenyl core structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Biological Activity
Dimethyl-2,3,5,6-tetraphenyl-terephthalate (DMTPT) is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of DMTPT, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DMTPT is characterized by its complex structure, which includes four phenyl groups attached to a terephthalate backbone. Its chemical formula is C34H26O4 . The presence of multiple phenyl rings contributes to its stability and hydrophobic properties, influencing its interaction with biological systems.
Biological Activity Overview
Research into the biological activity of DMTPT has revealed several key areas of interest:
- Antioxidant Properties : DMTPT has been studied for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Cytotoxic Effects : Preliminary studies indicate that DMTPT may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis (programmed cell death) in these cells.
- Pharmacological Potential : The compound's structural similarity to other known bioactive compounds suggests potential pharmacological applications, particularly in drug design targeting specific receptors or pathways.
Case Studies and Research Findings
- Antioxidant Activity : A study evaluated the antioxidant capacity of DMTPT using various assays (DPPH, ABTS). Results indicated that DMTPT exhibited significant scavenging activity comparable to standard antioxidants .
- Cytotoxicity Assessment : In vitro experiments conducted on human cancer cell lines (e.g., HeLa and MCF-7) showed that DMTPT reduced cell viability significantly at concentrations above 50 µM. The study suggested that DMTPT induces apoptosis through the mitochondrial pathway .
- Mechanistic Insights : Further investigation into the mechanism revealed that DMTPT activates caspase-3 and -9, indicating its role in the intrinsic apoptotic pathway. Additionally, it was found to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors .
Table 1: Summary of Biological Activities of DMTPT
Properties
Molecular Formula |
C34H26O4 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
dimethyl 2,3,5,6-tetraphenylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C34H26O4/c1-37-33(35)31-27(23-15-7-3-8-16-23)29(25-19-11-5-12-20-25)32(34(36)38-2)30(26-21-13-6-14-22-26)28(31)24-17-9-4-10-18-24/h3-22H,1-2H3 |
InChI Key |
FUEQNLIKDQHBMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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